N-Phenylethyl-ETAV
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Overview
Description
N-Phenylethyl-ETAV is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. It is known for its potent inhibitory effects on specific protein-protein interactions, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of N-Phenylethyl-ETAV typically involves a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst to form an intermediate product. This intermediate is then hydrogenated using a heterogeneous catalyst to produce this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
N-Phenylethyl-ETAV undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental sulfur, sodium sulfide, and nitroalkanes. For instance, the thioacylation of this compound with nitroalkanes in the presence of sulfur and sodium sulfide results in the formation of thioamides . These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.
Scientific Research Applications
N-Phenylethyl-ETAV has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a potent inhibitor of protein-protein interactions, particularly those involving the NMDA receptor and its intracellular scaffolding protein, PSD-95 . This makes it a valuable tool for studying neurological diseases and developing potential treatments. Additionally, its stability and cell permeability make it an attractive candidate for drug development .
Mechanism of Action
The mechanism of action of N-Phenylethyl-ETAV involves its interaction with specific molecular targets, such as the NMDA receptor and PSD-95. By inhibiting the interaction between these proteins, this compound can modulate synaptic signaling and potentially provide neuroprotective effects . This inhibition is achieved through the binding of this compound to the PDZ domains of PSD-95, thereby preventing the formation of the protein complex .
Comparison with Similar Compounds
N-Phenylethyl-ETAV can be compared to other similar compounds, such as N-cyclohexylethyl-ETAV and N-phenylpropyl-ETAV. These compounds share similar inhibitory effects on protein-protein interactions but differ in their chemical structures and potencies . For example, N-cyclohexylethyl-ETAV has been shown to have a lower Ki value compared to this compound, indicating higher potency . The unique structural features of this compound, such as its phenylethyl group, contribute to its distinct pharmacological profile and make it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H38N4O8 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxo-4-(2-phenylethylamino)pentanoic acid |
InChI |
InChI=1S/C25H38N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h5-9,14-16,18,20-21,26,30H,10-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1 |
InChI Key |
DJKUAJMLBSOLFF-GDEPEFMTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
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